![molecular formula C11H12BrN3O B2997665 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1592294-80-8](/img/structure/B2997665.png)
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a synthetic intermediate in organic chemistry. It is widely used to prepare organic compounds such as pharmaceuticals, pesticides, fragrances, and dyes . Due to the presence of a hydroxyl functional group in its molecule, it can also be used as a surfactant and cosolvent .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BrO . The structure includes a bromophenyl group attached to a propan-2-ol moiety. The presence of the bromine atom makes it a good leaving group, which could be useful in further reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.09 g/mol . It’s a solid at room temperature . The compound’s density is approximately 1.4 g/cm^3 . It has a boiling point of 100°C at 3.0 Torr . The compound’s refractive index is 1.545 .科学的研究の応用
Fluorescent Biomarkers Development
Compounds synthesized from cardanol and glycerol, including triazoanilines, have photophysical properties enabling their use as fluorescent biomarkers. These are applicable in biodiesel quality control, demonstrating low acute toxicity to various biological models, which suggests their potential for environmental exposure without significant harm. The use of industrial waste materials like cardanol and glycerol in their synthesis aligns with green chemistry principles, contributing to environmental health maintenance (Pelizaro et al., 2019).
Antifungal Agents
1,2,3-Triazole derivatives have shown significant antifungal activities. Their synthesis via copper-catalyzed azide-alkyne cycloaddition (click chemistry) and subsequent evaluation against Candida species indicate the potential for developing effective antifungal drugs. These compounds, especially those with halogen substitutions, demonstrate promising antifungal profiles, underscoring the possibility of modifying their structures for improved therapeutic applications (Lima-Neto et al., 2012).
Drug-Receptor Interaction Studies
Structural analysis of arylpiperazine derivatives, including triazole compounds, provides insights into their bioactivity against specific receptors, such as the α1A-adrenoceptor. Conformational analysis, TDDFT calculations, and molecular docking have been employed to understand the binding mechanisms, aiding in the design of selective antagonists with desired chirality. This approach is crucial for developing drugs with high selectivity and minimal side effects (Xu et al., 2016).
Safety and Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
特性
IUPAC Name |
2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLBHFLVYGTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

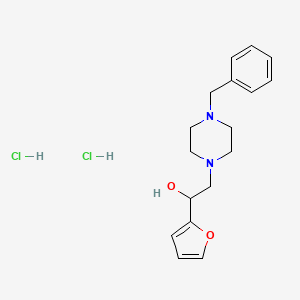
![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
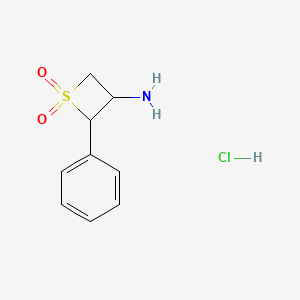
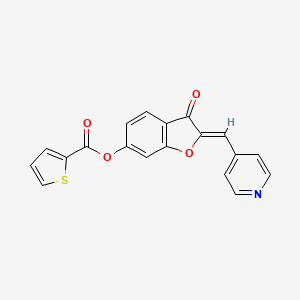
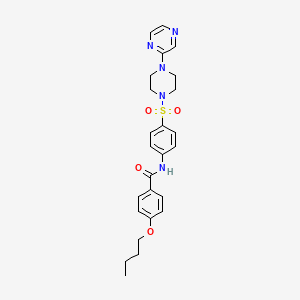
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)

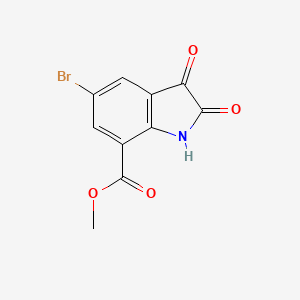
![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
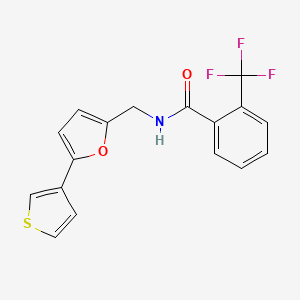
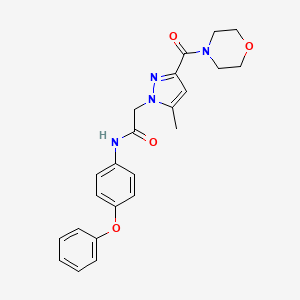
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)